molecular formula C11H12N2O B257806 1-benzoyl-5-methyl-4,5-dihydro-1H-pyrazole

1-benzoyl-5-methyl-4,5-dihydro-1H-pyrazole

Cat. No. B257806
M. Wt: 188.23 g/mol
InChI Key: BOVNAKJVGSLVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-5-methyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has attracted attention due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The compound is a pyrazoline derivative, which is often used as a building block for the synthesis of other compounds due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-benzoyl-5-methyl-4,5-dihydro-1H-pyrazole is not well understood. However, studies have suggested that the compound may exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-5-methyl-4,5-dihydro-1H-pyrazole exhibits various biochemical and physiological effects. For instance, the compound has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzoyl-5-methyl-4,5-dihydro-1H-pyrazole in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. However, the compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-benzoyl-5-methyl-4,5-dihydro-1H-pyrazole. These include:
1. Investigation of the compound's potential as a drug delivery system for various therapeutics.
2. Exploration of the compound's potential as a catalyst in organic reactions.
3. Investigation of the compound's mechanism of action and structure-activity relationships to optimize its biological activity.
4. Development of new synthetic methods for the preparation of 1-benzoyl-5-methyl-4,5-dihydro-1H-pyrazole and its derivatives.
5. Investigation of the compound's potential applications in materials science, such as the development of new polymers and coatings.

Synthesis Methods

The synthesis of 1-benzoyl-5-methyl-4,5-dihydro-1H-pyrazole can be achieved through various methods, including the reaction of 1-phenyl-3-methyl-4-formylpyrazol-5-one with benzylamine in the presence of a catalyst such as sodium methoxide. Another method involves the reaction of 1-phenyl-3-methyl-4-formylpyrazol-5-one with hydrazine hydrate in the presence of acetic acid.

Scientific Research Applications

1-Benzoyl-5-methyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant activities. The compound has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.

properties

Product Name

1-benzoyl-5-methyl-4,5-dihydro-1H-pyrazole

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(3-methyl-3,4-dihydropyrazol-2-yl)-phenylmethanone

InChI

InChI=1S/C11H12N2O/c1-9-7-8-12-13(9)11(14)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3

InChI Key

BOVNAKJVGSLVTI-UHFFFAOYSA-N

SMILES

CC1CC=NN1C(=O)C2=CC=CC=C2

Canonical SMILES

CC1CC=NN1C(=O)C2=CC=CC=C2

Origin of Product

United States

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